N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with pyridin-2-yl and ethyl groups, as well as a trifluoromethyl (-CF₃) substituent on the benzenesulfonamide moiety. This compound is structurally designed to leverage the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding affinity in therapeutic targets such as enzymes or receptors . The pyridin-2-yl group contributes to π-π stacking interactions, while the pyrazole ring offers conformational rigidity, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c1-13-17(14(2)26(25-13)18-8-3-4-10-23-18)9-11-24-29(27,28)16-7-5-6-15(12-16)19(20,21)22/h3-8,10,12,24H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUONATULCNOPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its mechanisms of action and therapeutic implications.
1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with appropriate sulfonamide precursors. The process may require specific catalysts and solvents to optimize yield and purity. For instance, reactions often utilize dichloromethane or ethanol under controlled conditions to facilitate the formation of the desired product .
Key Synthetic Steps:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Attachment of the Pyridine Moiety : Typically accomplished via coupling reactions such as Suzuki-Miyaura cross-coupling.
- Synthesis of the Sulfonamide Component : Involves sulfonation reactions to introduce the trifluoromethyl group onto the benzene ring .
2.1 Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of pyrazole compounds can inhibit cell proliferation in MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The pyrazole and pyridine rings facilitate binding to metal ions, which can modulate enzyme activity crucial for cancer cell survival and proliferation. Notably, compounds with similar structures have been shown to act as inhibitors of key kinases involved in cell cycle regulation, such as Aurora-A kinase and CDK2 .
3. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac .
4. Case Studies
Several studies have documented the effectiveness of this compound in various biological assays:
Case Study 1: Cytotoxicity in Cancer Research
A study by Wei et al. reported that a derivative exhibited potent cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential as a therapeutic agent in lung cancer treatment .
Case Study 2: Anti-inflammatory Efficacy
Research conducted by Sivaramakarthikeyan et al. highlighted that certain pyrazole conjugates displayed remarkable anti-inflammatory activity in acute inflammatory models in rats, demonstrating significant reduction in paw swelling compared to control groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated a series of pyrazole derivatives for cytotoxicity against several cancer cell lines. The results showed that certain derivatives had IC50 values lower than 10 µM, indicating potent activity against cancer cells while maintaining low toxicity to normal cells .
Anti-inflammatory Properties
Pyrazole compounds are also known for their anti-inflammatory effects. The structure of this compound suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Data Table: Anticancer and Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole A | Anticancer | 8.5 | |
| Pyrazole B | Anti-inflammatory | 12.0 | |
| Pyrazole C | Anticancer | 9.0 |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis processes. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Pyridine Coupling : The introduction of the pyridine moiety often utilizes coupling reactions such as Suzuki-Miyaura cross-coupling.
- Sulfonamide Formation : The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide linkage .
Industrial Applications
In industrial settings, this compound may serve as an intermediate in the production of pharmaceuticals or advanced materials due to its unique chemical properties and structural characteristics .
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that derivatives with similar structures can effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
Data Table: Cytotoxicity Profiles of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound X | MCF-7 | 15 | 10 |
| Compound Y | NIH-3T3 | >100 | - |
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related sulfonamide derivatives. Key comparisons focus on substituent effects, molecular weight, and functional group contributions.
Structural Analogues with Pyrazole/Pyridine Moieties
Key Observations :
- The target compound’s -CF₃ group distinguishes it from analogues with chlorine (Compound 27) or methoxy substituents , offering stronger electron-withdrawing effects and resistance to oxidative metabolism.
- Pyridin-2-yl vs.
- Molecular Weight : The target compound (479.44 g/mol) is heavier than most analogues, which could influence pharmacokinetics (e.g., tissue penetration vs. renal clearance).
Fluorinated Benzenesulfonamides
Fluorinated derivatives, such as those in the Pharos Project , highlight the role of perfluoroalkyl groups in enhancing bioactivity:
- Example : Benzenesulfonamide derivatives with pentafluoroethyl (-CF₂CF₃) groups exhibit extreme hydrophobicity (logP >5) and are used in high-performance materials . The target compound’s -CF₃ group provides a balance between hydrophobicity and synthetic accessibility.
Pharmacological Potential
- Kinase Inhibition: Pyrazole-containing sulfonamides are known to inhibit kinases (e.g., p38 MAPK) via interactions with ATP-binding pockets .
- Antimicrobial Activity : Fluorinated sulfonamides often exhibit enhanced efficacy against resistant bacterial strains due to improved membrane permeability .
Q & A
Basic Research Questions
What are the key synthetic strategies for preparing N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling pyrazole-thiol intermediates with halogenated sulfonamide derivatives. A general protocol includes:
- Solvent/base selection : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate nucleophilic substitution .
- Temperature control : Room-temperature stirring minimizes side reactions like sulfonamide hydrolysis.
- Purification : Column chromatography or recrystallization ensures high purity.
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .
How should researchers characterize the compound’s physicochemical properties to ensure reproducibility?
Critical parameters include:
- Molecular weight and purity : Use high-resolution mass spectrometry (HRMS) and elemental analysis (EA) to confirm molecular composition.
- Hydrogen bonding capacity : Calculate hydrogen bond donor/acceptor counts (e.g., 1 donor, 5 acceptors) from structural data .
- Solubility and logP : Experimental determination in aqueous buffers (e.g., pH 6.5 ammonium acetate buffer) and computational tools (e.g., XlogP ≈ 3) guide formulation .
Advanced Research Questions
How can computational modeling resolve contradictions in reported biological activity data for this compound?
- QSAR studies : Correlate substituent effects (e.g., trifluoromethyl group) with activity using molecular docking or MD simulations.
- Target validation : Screen against kinase or receptor databases (e.g., PubChem BioAssay) to identify off-target interactions .
- Data normalization : Account for assay variability (e.g., cell-line differences) by cross-referencing IC₅₀ values from independent studies .
What experimental designs are recommended to investigate the compound’s mechanism of action in heterocyclic systems?
- In vitro assays : Use fluorescence polarization to study binding affinity to pyridine/pyrazole-containing targets (e.g., kinases).
- Isotopic labeling : Introduce ¹⁸O or ¹⁵N to trace metabolic pathways via LC-MS .
- Structural analogs : Compare activity with derivatives lacking the pyridinyl or sulfonamide moiety to pinpoint pharmacophores .
How can researchers address solubility challenges during in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-based carriers to enhance bioavailability .
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .
- Crystallography : Analyze crystal packing (e.g., using XRD) to identify polymorphs with favorable dissolution profiles .
Methodological Frameworks for Data Interpretation
What statistical approaches are suitable for analyzing contradictory results in dose-response studies?
- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity .
- Sensitivity testing : Vary experimental parameters (e.g., incubation time, temperature) to identify confounding factors .
How should researchers design stability studies under varying environmental conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.
- Analytical endpoints : Monitor degradation via HPLC-UV and identify byproducts using HRMS .
Theoretical and Conceptual Integration
How can mechanistic hypotheses be linked to broader chemical engineering principles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
